2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile
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Overview
Description
4-amino-1h-1,5-benzodiazepine-3-carbonitrile is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1h-1,5-benzodiazepine-3-carbonitrile typically involves the reaction of o-N-(2,2-dicyanovinyl)aminoaniline with hydrochloric acid. This reaction leads to the formation of the desired benzodiazepine derivative . The compound can also be hydrolyzed with various bases to yield other derivatives such as diazepine, triazepine, or benzimidazole .
Industrial Production Methods
While specific industrial production methods for 4-amino-1h-1,5-benzodiazepine-3-carbonitrile are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-amino-1h-1,5-benzodiazepine-3-carbonitrile undergoes various chemical reactions, including:
Hydrolysis: Conversion to other diazepine, triazepine, or benzimidazole derivatives.
Substitution: Reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Hydrochloric Acid: Used in the initial synthesis reaction.
Bases: Employed in hydrolysis reactions to yield different derivatives.
Major Products
The major products formed from these reactions include various benzodiazepine derivatives, such as diazepine, triazepine, and benzimidazole .
Scientific Research Applications
4-amino-1h-1,5-benzodiazepine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-1h-1,5-benzodiazepine-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through modulation of neurotransmitter receptors and inhibition of specific enzymes . These interactions can lead to various pharmacological effects, including anxiolytic and anticonvulsant activities.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepine: Shares the core benzodiazepine structure and exhibits similar biological activities.
Triazepine: Another seven-membered heterocyclic compound with notable pharmacological properties.
Benzimidazole: A related compound with diverse biological activities.
Uniqueness
4-amino-1h-1,5-benzodiazepine-3-carbonitrile is unique due to its specific substitution pattern and the presence of an amino group at the 4-position. This structural feature contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other benzodiazepine derivatives .
Properties
CAS No. |
57315-84-1 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-amino-1H-1,5-benzodiazepine-3-carbonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-7-6-13-8-3-1-2-4-9(8)14-10(7)12/h1-4,6,13H,(H2,12,14) |
InChI Key |
QJZIADSHTCWDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=C(C(=N2)N)C#N |
Origin of Product |
United States |
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